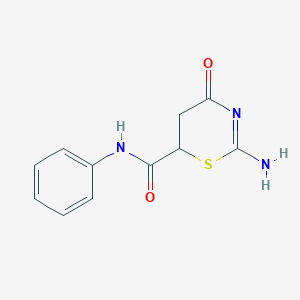

![molecular formula C27H18N2O7S2 B4922306 N,N'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dibenzamide](/img/structure/B4922306.png)

N,N'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dibenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dibenzamide is a chemical compound commonly known as FSBA. It is a sulfonamide derivative that has been extensively studied for its potential applications in biochemical research. FSBA has been used as a crosslinking agent to covalently link proteins and peptides, enabling the study of protein-protein interactions and protein structure.

Mecanismo De Acción

FSBA works by reacting with the amino groups of lysine residues in proteins to form a covalent bond. This covalent bond creates a bridge between the two proteins, allowing for the study of protein-protein interactions and protein structure. The reaction between FSBA and lysine residues occurs under mild conditions, making it a useful tool for studying proteins in their native state.

Biochemical and Physiological Effects:

FSBA has been shown to have minimal effects on the biochemical and physiological properties of proteins. It has been used to study a wide range of proteins, including enzymes, receptors, and antibodies, without significantly altering their activity or function. FSBA has also been shown to be stable under a wide range of experimental conditions, making it a reliable tool for studying protein-protein interactions and protein structure.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of FSBA is its ability to crosslink proteins under mild conditions, allowing for the study of proteins in their native state. FSBA is also stable under a wide range of experimental conditions, making it a reliable tool for studying protein-protein interactions and protein structure. However, FSBA has some limitations, including its potential to react with other amino acids besides lysine, which can lead to nonspecific crosslinking. Additionally, FSBA can only be used to study proteins with accessible lysine residues, limiting its applicability to certain proteins.

Direcciones Futuras

There are several future directions for the use of FSBA in biochemical research. One potential application is the study of protein-protein interactions in complex systems, such as in the context of protein complexes or in living cells. FSBA could also be used to study the effects of post-translational modifications on protein structure and function. Additionally, the development of new crosslinking agents based on the FSBA scaffold could lead to the discovery of new tools for studying protein-protein interactions and protein structure.

Métodos De Síntesis

FSBA can be synthesized through a multistep process involving the reaction of 9-fluorenone with thionyl chloride to form 9-fluorenyl chloride. The 9-fluorenyl chloride is then reacted with sodium sulfite to form the corresponding sulfonate. Finally, the sulfonate is reacted with dibenzoyl chloride to yield FSBA.

Aplicaciones Científicas De Investigación

FSBA has been widely used in biochemical research as a crosslinking agent for studying protein-protein interactions and protein structure. It has been used in a variety of applications, including the study of enzyme-substrate interactions, protein-protein interactions, and protein-ligand interactions. FSBA has also been used to study protein folding and unfolding, as well as protein stability.

Propiedades

IUPAC Name |

N-[7-(benzoylsulfamoyl)-9-oxofluoren-2-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18N2O7S2/c30-25-23-15-19(37(33,34)28-26(31)17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)38(35,36)29-27(32)18-9-5-2-6-10-18/h1-16H,(H,28,31)(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJNQWKAHKQNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)

![N'-[2-(2,4-dichlorophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4922239.png)

![ethyl 4-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B4922245.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922249.png)

![2-{[3-(3-bromo-4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B4922258.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4922271.png)

![4-butyl-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4922277.png)

![ethyl 2-[(N,N-dimethylglycyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4922285.png)

![N-(3-ethoxypropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4922286.png)

![4-[2-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B4922297.png)

![2,4-dimethylpyrido[1,2-a]benzimidazole-7-carbonitrile](/img/structure/B4922301.png)

![N-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4922311.png)